molecular formula C21H27FN2O3 B14985808 5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B14985808
M. Wt: 374.4 g/mol
InChI Key: WBOBLUGNYKIZRE-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a morpholine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the fluoro and methyl groups. The morpholine ring is then attached to the cyclohexyl group, which is subsequently linked to the benzofuran core through a carboxamide bond. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and pain management.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide: This compound also contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.

    Indole derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.

Uniqueness

5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H27FN2O3

Molecular Weight

374.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H27FN2O3/c1-15-17-13-16(22)5-6-18(17)27-19(15)20(25)23-14-21(7-3-2-4-8-21)24-9-11-26-12-10-24/h5-6,13H,2-4,7-12,14H2,1H3,(H,23,25)

InChI Key

WBOBLUGNYKIZRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC3(CCCCC3)N4CCOCC4

Origin of Product

United States

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